

Structure and chemical identifiers of 1-(4-Octylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

Cat. No.: B152876

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An In-depth Technical Guide to 1-(4-Octylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a long alkyl chain and a reactive keto group, makes it a valuable building block for the synthesis of more complex molecules, including liquid crystals, polymers, and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, identifiers, physical properties, and a detailed experimental protocol for its synthesis and characterization.

Chemical Structure and Identifiers

The molecular structure of **1-(4-Octylphenyl)ethanone** consists of an octyl group attached to the para position of an acetophenone core.

Table 1: Chemical Identifiers of **1-(4-Octylphenyl)ethanone**

Identifier	Value	Reference
IUPAC Name	1-(4-octylphenyl)ethanone	[1]
CAS Number	10541-56-7	[1]
PubChem CID	66344	[1]
Molecular Formula	C ₁₆ H ₂₄ O	[1]
Molecular Weight	232.36 g/mol	[1]
SMILES	<chem>CCCCCCCCC1=CC=C(C=C1)C(=O)C</chem>	[1]
InChI	InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3	[1]
InChIKey	GARQDIVXKVBJFP-UHFFFAOYSA-N	[1]
Synonyms	4'-Octylacetophenone, p-Octylacetophenone, 4-n-Octylacetophenone	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Octylphenyl)ethanone** is presented in Table 2.

Table 2: Physicochemical Properties of **1-(4-Octylphenyl)ethanone**

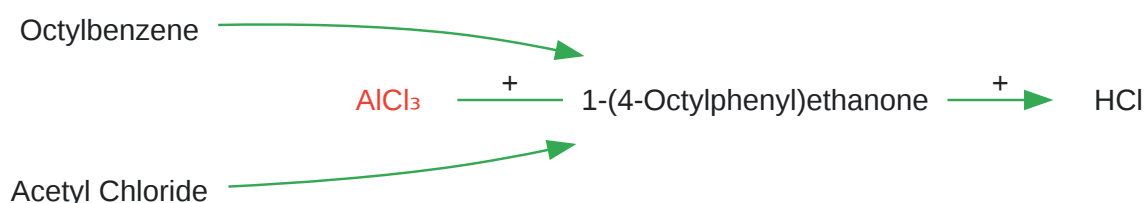
Property	Value	Reference
Melting Point	18 °C	[2]
Boiling Point	152-153 °C at 1 mmHg	[2]
Density	0.919 g/cm ³	[2]

Experimental Protocols

Synthesis of 1-(4-Octylphenyl)ethanone via Friedel-Crafts Acylation

The synthesis of **1-(4-octylphenyl)ethanone** is commonly achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Scheme:



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Caption: Friedel-Crafts acylation of octylbenzene.

Materials:

- Octylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

- Ice

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred suspension over a period of 10 minutes.
- Following the addition of acetyl chloride, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel, and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-(4-octylphenyl)ethanone**.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, alkyl, and acetyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl_3) on a 400 MHz or higher instrument.
- ^{13}C NMR: The carbon NMR spectrum confirms the presence of all 16 carbon atoms in their distinct chemical environments.

Infrared (IR) Spectroscopy:

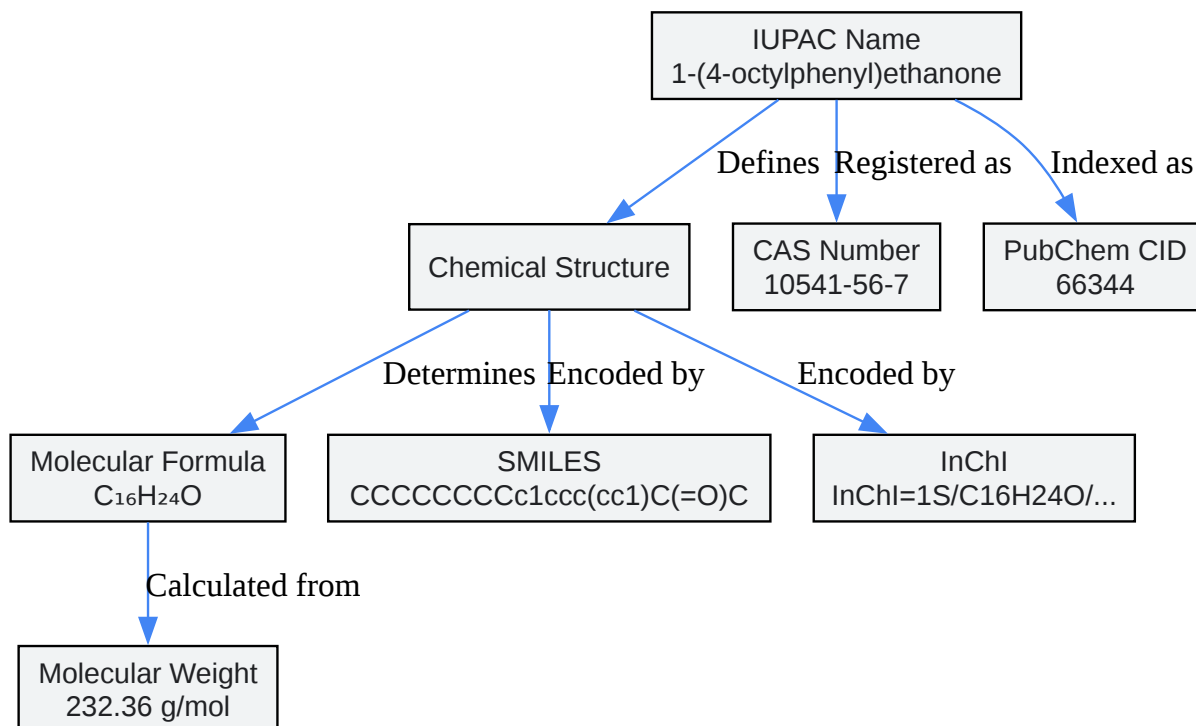
The IR spectrum, typically recorded as a neat film, will show characteristic absorption bands. Key peaks include a strong carbonyl ($\text{C}=\text{O}$) stretch around 1685 cm^{-1} , C-H stretching of the alkyl chain just below 3000 cm^{-1} , and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry, often using gas chromatography-mass spectrometry (GC-MS), will show the molecular ion peak (M^+) at $m/z = 232$. The fragmentation pattern will include characteristic losses of the acetyl group and fragments from the octyl chain.

Logical Relationships of Chemical Identifiers

The various chemical identifiers for **1-(4-Octylphenyl)ethanone** are interconnected and provide a comprehensive description of the molecule. The IUPAC name defines the structure, from which the molecular formula and molecular weight can be derived. The SMILES and InChI strings are line notations that encode the molecular structure, allowing for its representation in computational chemistry. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.



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Caption: Interconnectivity of chemical identifiers.

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References

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